6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound with a molecular formula of C₁₃H₁₃NOS and a molecular weight of 231.32 g/mol . This compound is characterized by its fused thienoquinoline structure, which includes a methoxy group at the 6-position and a methyl group at the 4-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a thieno[3,2-c]quinoline precursor, which is subjected to methylation and methoxylation reactions to introduce the desired functional groups .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis often requires specialized equipment and controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydrothieno[3,2-c]quinoline: Lacks the methyl group at the 4-position.
4-Methyl-2,3-dihydrothieno[3,2-c]quinoline: Lacks the methoxy group at the 6-position.
Thieno[3,2-c]quinoline: The parent compound without any substituents.
Uniqueness
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-9-6-7-16-13(9)10-4-3-5-11(15-2)12(10)14-8/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSXXBIKPBAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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